molecular formula C5H10Cl2F3N3 B1407605 6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride CAS No. 760214-90-2

6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride

Cat. No.: B1407605
CAS No.: 760214-90-2
M. Wt: 240.05 g/mol
InChI Key: MGYZLZZQSDBHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. The presence of a trifluoromethyl group (-CF3) in its structure imparts distinct chemical properties, making it a subject of interest in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate amine precursors with trifluoromethyl-containing reagents under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines .

Scientific Research Applications

6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound finds applications in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N3.2ClH/c6-5(7,8)3-1-2-10-4(9)11-3;;/h3H,1-2H2,(H3,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYZLZZQSDBHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(NC1C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride
Reactant of Route 2
6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride
Reactant of Route 3
6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride
Reactant of Route 4
6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride
Reactant of Route 5
6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride
Reactant of Route 6
6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.